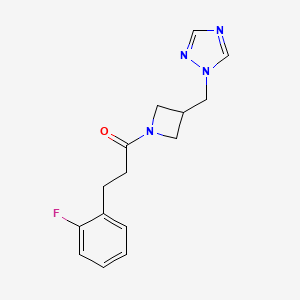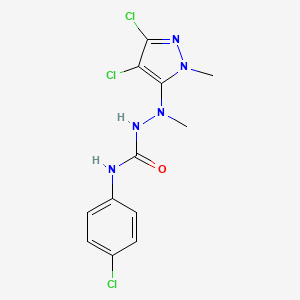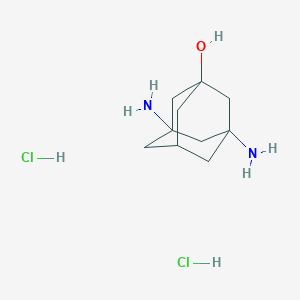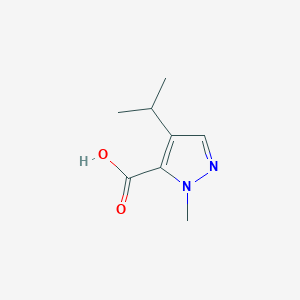![molecular formula C20H17FN2O3S2 B2718927 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide CAS No. 941971-64-8](/img/structure/B2718927.png)
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A study on the synthesis and reactivity of thiophene-2-carboxamide derivatives revealed the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide. This process further involved treatment with diphosphorus pentasulfide in pyridine, resulting in a series of derivatives through electrophilic substitution reactions. Such synthetic routes and reactivity studies are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Applications
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide derivatives, including those related to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide, has demonstrated the potential of these compounds in combating bacterial and fungal infections. Specific derivatives have shown promising antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Sowmya et al., 2018).
Cancer Research
In cancer research, certain thiophene-2-carboxamide derivatives have been identified for their cytotoxic activities against various cancer cell lines, including breast and colon cancer. These findings suggest the therapeutic potential of such compounds in oncology, where they could serve as lead compounds for the development of new anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Advanced Materials and Sensing Technologies
The design and synthesis of novel organic fluorophores based on quinoline and thiophene derivatives have applications in materials science, particularly in the development of chemosensors and photonic materials. These compounds have been explored for their unique optical properties, including fluorescence and aggregation-induced emission, making them suitable for applications in sensing technologies and molecular imaging (Gong et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Pharmacokinetics
The molecular weight of the compound is 221251 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-15-5-8-17(9-6-15)28(25,26)23-11-1-3-14-13-16(7-10-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZDFKLGGMKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)


![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)

![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B2718860.png)
![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)
